molecular formula C16H13FN4O B2720972 N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 924824-19-1

N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B2720972
CAS RN: 924824-19-1
M. Wt: 296.305
InChI Key: POBKTFBOTFCAPD-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a chemical compound with the molecular formula C16H13FN4O and a molecular weight of 296.305. It is a type of 1H-1,2,3-triazole analog .


Synthesis Analysis

The synthesis of this type of triazole analogs involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is typically (S)-(-) ethyl lactate . This compound then undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The newly synthesized compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions highlights the importance of similar compounds in organic synthesis (Moreno-Fuquen et al., 2019). This method's significance lies in its application in the synthesis of complex organic molecules with potential pharmacological activities.

Medicinal Chemistry: Antimicrobial and Antiviral Research

Compounds with structural similarities have been explored for their antimicrobial and antiviral properties. For instance, thiourea derivatives with fluorophenyl groups have demonstrated significant anti-pathogenic activity, especially against strains known for biofilm formation, suggesting potential applications in developing novel antimicrobial agents (Limban et al., 2011). Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, indicating the compound's potential utility in antiviral research (Hebishy et al., 2020).

Molecular Imaging and Neuroscience

In neuroscience, fluorinated benzamides have been used as molecular imaging probes, illustrating the utility of such compounds in studying brain receptors and neurodegenerative diseases. A specific example includes a fluorobenzamide derivative used in positron emission tomography (PET) to quantify serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006). These findings underscore the potential of N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide and related compounds in developing diagnostic tools for neurological conditions.

Materials Science and Sensing Applications

In materials science, derivatives of similar structures have been incorporated into molecular gels and fluorescent films for selective vapor detection, showcasing the versatility of these compounds in creating functional materials for sensing applications. An example is the development of a fluorescent film based on a naphthalene diimide derivative for aniline vapor detection, demonstrating the potential for environmental monitoring (Fan et al., 2016).

Mechanism of Action

The compounds exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

properties

IUPAC Name

N-(3-fluorophenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-11-10-18-20-21(11)15-7-5-12(6-8-15)16(22)19-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKTFBOTFCAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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